Methyl (R)-aziridine-2-carboxylate

Enzymatic Resolution Stereoselective Synthesis Kinetic Resolution

Methyl (R)-aziridine-2-carboxylate (CAS 103539-32-8) is a chiral, three-membered N-heterocyclic building block belonging to the aziridine-2-carboxylate class. Its core value for scientific and industrial applications lies in its well-defined (2R)-stereochemistry , which enables precise stereocontrol in asymmetric syntheses.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 103539-32-8
Cat. No. B034651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-aziridine-2-carboxylate
CAS103539-32-8
Synonyms2-Aziridinecarboxylic acid, methyl ester, (R)- (9CI)
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN1
InChIInChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m1/s1
InChIKeyZWCVDRJTYFIPIV-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-aziridine-2-carboxylate (CAS 103539-32-8): Chiral Aziridine Building Block for Asymmetric Synthesis


Methyl (R)-aziridine-2-carboxylate (CAS 103539-32-8) is a chiral, three-membered N-heterocyclic building block belonging to the aziridine-2-carboxylate class [1]. Its core value for scientific and industrial applications lies in its well-defined (2R)-stereochemistry [2], which enables precise stereocontrol in asymmetric syntheses. The strained ring system (26-27 kcal/mol) makes it a highly electrophilic reagent for nucleophilic ring-opening reactions, facilitating access to diverse chiral synthons such as β-amino acids and complex heterocycles [2].

Procurement Risk Analysis: Why Methyl (R)-aziridine-2-carboxylate Cannot Be Replaced by Its (S)-Enantiomer or Racemate


The procurement of methyl aziridine-2-carboxylate for applications requiring stereochemical integrity is non-trivial. The (R)- and (S)-enantiomers are functionally distinct chemical entities that exhibit divergent behaviors in enantioselective environments. For instance, in kinetic resolutions using lipase enzymes, the (2R)-enantiomer is the unreactive partner, allowing it to be isolated in high enantiopurity [1]. In contrast, the (2S)-enantiomer is rapidly converted to its corresponding amide [1]. Furthermore, the physical properties of the (R)- and (S)-enantiomers, such as their specific optical rotations, are mirror images of one another , directly impacting the analytical and quality control (QC) requirements for stereochemically pure compounds. Substituting one enantiomer for the other or using the racemate will lead to the production of the wrong stereoisomer in downstream syntheses, potentially resulting in inactive or unintended biological outcomes.

Quantitative Differentiation Guide: Comparative Data for Methyl (R)-aziridine-2-carboxylate Selection


Enzymatic Enantioselectivity: CAL-B Lipase Discriminates (R)- vs (S)-Aziridine-2-carboxylates

Candida antarctica lipase B (CAL-B) exhibits high stereoselectivity in the ammoniolysis of N-alkyl aziridine-2-carboxylates. The enzyme catalyzes the conversion of the (2S)-enantiomer to the corresponding carboxamide, while leaving the (2R)-enantiomer unreacted. For substrates bearing a benzyl substituent, the reaction rate was approximately ten times faster than for substrates with a (1'S)-1-phenylethyl substituent [1]. This kinetic discrimination provides a scalable route to isolate enantiopure (2R)-aziridine-2-carboxylate, the target compound of this guide.

Enzymatic Resolution Stereoselective Synthesis Kinetic Resolution

Physicochemical Property Comparison: Methyl (R)-aziridine-2-carboxylate vs. (S)-Enantiomer

The (R)- and (S)-enantiomers of methyl aziridine-2-carboxylate are distinct chemical entities with identical molecular weights and predicted physicochemical properties (boiling point, density, pKa) [1]. However, their optical rotations are opposite and equal in magnitude [2], making them distinguishable by polarimetry or chiral chromatography. This is a critical differentiator for ensuring the procurement of the correct stereoisomer for asymmetric synthesis.

Analytical Chemistry Quality Control Chiral Chromatography

Enantiospecific Ring-Opening: Stereochemical Fidelity of (R)-Configured Aziridines

The acid-catalyzed ring-opening of methyl (+)-(1'R,2R)- and (-)-(1'R,2S)-1-(2-phenylethanol) aziridine-2-carboxylates proceeds quantitatively and with complete regio- and enantiospecificity to yield the corresponding 2(S)- and 2(R)-chloro-propionic acid methyl ester hydrochlorides, respectively [1]. This demonstrates that the stereochemistry at the aziridine C2 position is fully transferred to the product, confirming the utility of the (R)-configured aziridine-2-carboxylate as a reliable chiral precursor for accessing enantiopure amino acid derivatives.

Stereospecific Synthesis Reaction Mechanism Chiral Pool Synthesis

Validated Application Scenarios for Methyl (R)-aziridine-2-carboxylate Based on Quantitative Evidence


Preparation of Enantiopure (2R)-Aziridine-2-carboxylate via Lipase-Catalyzed Kinetic Resolution

This scenario leverages the differential reactivity of enantiomers towards CAL-B lipase [1]. A racemic mixture of N-alkyl aziridine-2-carboxylates can be treated with CAL-B under ammoniolysis conditions, leading to the selective conversion of the (2S)-enantiomer into the corresponding water-soluble carboxamide. The unreacted, hexane-soluble (2R)-aziridine-2-carboxylate is then isolated in high enantiopurity. This method provides a scalable and cost-effective route to obtain the target (R)-enantiomer for use as a chiral building block.

Stereospecific Synthesis of β-Amino Acids via Ring-Opening of (R)-Aziridine-2-carboxylates

As demonstrated by the enantiospecific ring-opening of (1'R,2R)-aziridine-2-carboxylates [2], the (R)-configuration of the target compound can be reliably transferred to the newly formed stereocenter in the ring-opened product. Researchers can therefore utilize methyl (R)-aziridine-2-carboxylate as a chiral synthon to access a wide range of enantiopure α- and β-amino acids, which are crucial components in the synthesis of peptides, peptidomimetics, and other bioactive molecules [1].

Analytical QC and Reference Standard for Chiral Purity Determination

Given that the (R)- and (S)-enantiomers have opposite optical rotations [3], a sample of methyl (R)-aziridine-2-carboxylate with a certified enantiomeric excess (e.g., ≥95% or 98%) can serve as a valuable reference standard or control in analytical chemistry workflows. It is essential for developing and validating chiral HPLC or SFC methods to monitor the stereochemical purity of reactions involving aziridine-2-carboxylate intermediates, ensuring that downstream processes yield the correct stereoisomer.

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